An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid (CAS Number 953780-42-2)
An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid (CAS Number 953780-42-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoro-6-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the scientific rationale behind the compound's synthesis, properties, and potential applications, grounded in established chemical principles.
Introduction: The Strategic Value of Fluorinated Pyridines
5-Fluoro-6-methoxynicotinic acid (CAS 953780-42-2) is a heterocyclic building block belonging to the family of functionalized nicotinic acids.[1][2][3][4][5] The strategic incorporation of fluorine and methoxy groups onto the pyridine core offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of larger molecules.
The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its relative metabolic stability. The introduction of a fluorine atom can significantly alter a molecule's properties, including:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.
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Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes.[6][7]
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Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing potency and selectivity.
The methoxy group further functionalizes the molecule, providing an additional site for hydrogen bonding and influencing the electronic nature of the pyridine ring. This combination of substituents makes 5-Fluoro-6-methoxynicotinic acid a valuable intermediate for the synthesis of novel therapeutic agents. It is classified as a member of the "Protein Degrader Building Blocks" family by some suppliers, suggesting its potential utility in the rapidly advancing field of targeted protein degradation.[2]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties for 5-Fluoro-6-methoxynicotinic acid is presented below. These values are primarily computed predictions from chemical databases and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 953780-42-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |
| Molecular Weight | 171.13 g/mol | [1][2][3][4] |
| Appearance | Off-white to light brown solid | Generic Supplier Data |
| Monoisotopic Mass | 171.03317122 Da | [4] |
| XLogP3 (Predicted) | 0.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 59.4 Ų | [4] |
| pKa (Predicted) | 3.40 ± 0.10 | Chemicalize Prediction |
Spectroscopic Characterization
While specific experimental spectroscopic data for 5-Fluoro-6-methoxynicotinic acid is not publicly available in the scientific literature, chemical suppliers confirm its availability upon request.[1][8] Based on the structure, the expected spectroscopic signatures would be:
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¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.
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¹³C NMR: Seven distinct carbon signals, with the carbon atom bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).
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¹⁹F NMR: A singlet or a multiplet depending on the coupling with nearby protons.
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Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₇H₆FNO₃. Predicted mass spectrometry data for various adducts is available.[6] For example, the [M+H]⁺ ion is predicted at m/z 172.04045.[6]
Synthesis of 5-Fluoro-6-methoxynicotinic Acid: A Proposed Methodology
The proposed synthesis involves the oxidation of a corresponding aldehyde precursor, 5-fluoro-6-methoxynicotinaldehyde. This transformation is a common and reliable method for the preparation of carboxylic acids.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-Fluoro-6-methoxynicotinic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the isomeric 5-fluoro-2-methoxynicotinic acid as described in U.S. Patent 9,096,593 B2.[9]
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 5-fluoro-6-methoxynicotinaldehyde (1.0 equivalent) in a solvent mixture of 1,4-dioxane and water (e.g., a 3:1 ratio).
-
Rationale: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic oxidizing agent.
-
-
Reagent Addition: To the stirred solution at room temperature, add sodium chlorite (NaClO₂, ~1.8 equivalents) followed by sulfamic acid (~7.6 equivalents).
-
Rationale: Sodium chlorite is the oxidizing agent. Sulfamic acid is used as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored for the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
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Rationale: This step separates the desired organic product from the aqueous phase containing inorganic salts.
-
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Rationale: These washing steps remove any remaining water-soluble impurities. Drying removes residual water before solvent evaporation.
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-
Final Product Characterization: The crude 5-Fluoro-6-methoxynicotinic acid can be further purified by recrystallization or column chromatography if necessary. The final product's identity and purity should be confirmed using standard analytical techniques (NMR, MS, and HPLC).
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for 5-Fluoro-6-methoxynicotinic acid have not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic targets. Its value lies in its utility as a versatile chemical intermediate.
Diagram of Potential Application Areas
Caption: Potential synthetic transformations and resulting therapeutic areas.
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Scaffold for Bioactive Molecules: The carboxylic acid group serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of 5-Fluoro-6-methoxynicotinic acid to a wide array of amine-containing fragments to explore structure-activity relationships (SAR).
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Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The fluorine and methoxy substituents can be used to fine-tune binding interactions and improve pharmacokinetic properties.
-
Targeted Protein Degradation: As suggested by its classification by some suppliers, this molecule could be used as a building block for Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be used to link to a ligand for an E3 ubiquitin ligase or a ligand for a target protein.
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GPCR Modulators: Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs). This scaffold could be elaborated to develop novel modulators for this important class of drug targets.
Safety and Handling
Detailed toxicological data for 5-Fluoro-6-methoxynicotinic acid is not available. However, based on safety data sheets for structurally related compounds, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-6-methoxynicotinic acid is a valuable and strategically designed building block for medicinal chemistry and drug discovery. While detailed public data on its synthesis and biological applications are sparse, its structural features—a fluorinated and methoxylated pyridine carboxylic acid—offer significant potential for the development of novel therapeutics with improved pharmacological profiles. The proposed synthetic route provides a logical and feasible starting point for its preparation in a research setting. As with any specialized chemical, direct consultation with suppliers for analytical data is recommended for researchers intending to utilize this compound in their synthetic programs.
References
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PubChemLite. (n.d.). 5-fluoro-6-methoxynicotinic acid (C7H6FNO3). Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). (5-Fluoro-6-methoxypyridin-3-yl)boronic acid. Retrieved January 5, 2026, from [Link]
- Google Patents. (1962). Process for preparing 5-fluoronicotinic acid. (US3027380A).
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HDH Pharma Inc. (n.d.). 5-Fluoro-6-methoxynicotinic acid, min 95%, 100 mg. Retrieved January 5, 2026, from [Link]
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001CHEMICAL. (n.d.). CAS No. 953780-42-2, 5-Fluoro-6-methoxynicotinic acid. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 6-[(6-Fluoro-5-methoxy-2-pyridin-3-ylindol-1-yl)methyl]pyridine-2-carboxylic acid. Retrieved January 5, 2026, from [Link]
- Google Patents. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). (WO2022056100A1).
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ResearchGate. (2020). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 6-Fluoro-5-methylpyridine-3-carboxylic acid. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved January 5, 2026, from [Link]
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